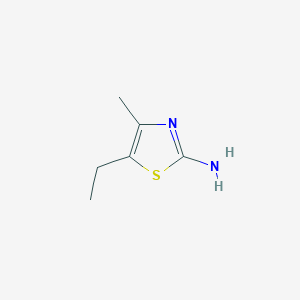

5-Ethyl-4-methylthiazol-2-amine

Description

Properties

IUPAC Name |

5-ethyl-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHIPSIIRBMAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508497 | |

| Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61764-32-7 | |

| Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Procedure

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Prepare ethanol solution with 10-35% ethyl acetate; add thiourea and sodium carbonate catalyst | Sodium carbonate weight ratio to 2-chloroacetyl acetacetic ester: 0.01–0.1 |

| 2 | Warm solution to 40–55 °C; add 2-chloroacetyl acetacetic ester dropwise over 20–30 minutes | After addition, heat to 60–70 °C and maintain for 5–5.5 hours |

| 3 | Remove most solvent by distillation; cool to room temperature and filter | |

| 4 | Add filtrate to water; adjust pH to 9–10 with caustic soda; stir for 0.5 hours | |

| 5 | Filter and vacuum dry to obtain product | Yield >98%, melting point 172–173 °C |

Optimized Conditions

- Ethyl acetate concentration: preferably 20–25% in ethanol

- Sodium carbonate amount: optimally 1.5 g per 200 mL solvent

- Dropping temperature of 2-chloroacetyl acetacetic ester: 43–45 °C

- Holding temperature after addition: 64–66 °C for 5 hours

Advantages

- Shortened reaction time (5–5.5 hours vs. overnight reflux)

- Lower reaction temperature reduces energy consumption

- High product purity and yield (~98%)

- Avoids reflux, making it more industrially feasible

Representative Data from Embodiments

| Embodiment | Ethyl Acetate % | Sodium Carbonate (g) | Reaction Temp (°C) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | 25 | 1.5 | 65 | 98.39 | 172–173 |

| 2 | 20 | 0.5 | 70 | 98.12 | 172–173 |

| 3 | 10 | 0.5 | 65 | 98.12 | 172–173 |

Alternative One-Pot Synthesis Using Bromination and Cyclization

Another method involves a one-pot synthesis starting from acetoacetate derivatives, using N-bromosuccinimide (NBS) for bromination followed by cyclization with thiourea derivatives in a mixed solvent system of water and tetrahydrofuran (THF). This method simplifies the process by combining bromination and ring closure in a single vessel, improving efficiency and reducing purification steps.

Key Features

- Starting materials: acetoacetate esters and NBS

- Solvents: water and THF

- Reaction: bromination followed by addition of N-substituted thioureas

- Product: 2-substituted amino-4-methylthiazole derivatives after basification and purification

Benefits

- Commercially available or easily synthesized starting materials

- Simplified “one-pot” process reduces operational complexity

- High purity and yield of target thiazole amines

- Versatility for synthesizing various 2-substituted amino thiazoles, potentially including 5-ethyl derivatives

Catalytic One-Pot Synthesis Using Nanocatalysts

Recent research has demonstrated catalytic synthesis of 2-aminothiazoles using nanocatalysts under mild conditions. For example, a catalytic system involving Ca/4-methylpyridinium ionic liquid supported on Fe3O4 nanoparticles enables the synthesis of 2-aminothiazoles from acetophenone derivatives and thiourea in ethanol at 80 °C.

Procedure Highlights

- React acetophenone derivative with trichloroisocyanuric acid (TCCA) in ethanol at 80 °C to form intermediate carbonyl alkyl halide

- Add thiourea to cyclize to 2-aminothiazole

- Use magnetic nanocatalyst for easy recovery and reuse

Advantages

- Mild reaction conditions

- Short reaction times (~25 minutes for intermediate formation)

- Environmentally friendly catalyst recovery

- Potential for structural diversity in 2-aminothiazole derivatives

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent System | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ethanol/ethyl acetate with sodium carbonate catalyst | 2-chloroacetyl acetacetic ester, thiourea | Ethanol + ethyl acetate | 40–70 °C, 5–5.5 h | ~98 | Industrially feasible, low energy |

| One-pot bromination/cyclization | Acetoacetate esters, NBS, thiourea | Water + THF | Heating, followed by basification | High | Simplified process, versatile |

| Nanocatalyst-assisted synthesis | Acetophenone derivatives, TCCA, thiourea | Ethanol | 80 °C, short reaction time | High | Catalytic, green chemistry approach |

This comprehensive review of preparation methods for thiazole amines related to 5-Ethyl-4-methylthiazol-2-amine highlights efficient synthetic routes with high yields and practical conditions. The ethanol/ethyl acetate method with sodium carbonate catalyst stands out for industrial application due to its balance of mild conditions, high yield, and scalability. Alternative one-pot and catalytic methods offer promising avenues for structural diversification and greener synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4-methylthiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Synthesis of 5-Ethyl-4-methylthiazol-2-amine

The synthesis of this compound involves several methodologies. One notable method includes a one-pot reaction that simplifies the traditional two-step bromination and cyclization processes. This method enhances yield and purity while reducing the complexity of the procedure. The key steps typically involve the reaction of acetoacetic ester with N-bromosuccinimide in a solvent mixture, followed by the addition of thiourea derivatives to form various thiazole compounds .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antitumor Activity

Research indicates that derivatives of thiazole compounds, including this compound, have shown promising antitumor properties. These compounds are believed to interact with cellular mechanisms involved in cancer progression, making them potential leads for anticancer drug development .

Antiviral Properties

The compound has been studied for its inhibitory effects against human immunodeficiency virus (HIV). Its structure allows it to fit into the binding sites of viral enzymes, potentially blocking their activity and preventing viral replication .

Antioxidant Activity

Recent studies have also highlighted the antioxidant properties of thiazole derivatives. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methylthiazol-2-amine involves its interaction with various molecular targets. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert its antimicrobial effects .

Comparison with Similar Compounds

4-Methylthiazole: Shares the thiazole ring but lacks the ethyl group.

2-Aminothiazole: Similar structure but with different substituents.

Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.

Uniqueness: 5-Ethyl-4-methylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

5-Ethyl-4-methylthiazol-2-amine is a heterocyclic organic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Overview of this compound

Chemical Structure : The compound features a thiazole ring, characterized by a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. Its specific substitution pattern with ethyl and methyl groups enhances its lipophilicity and biological interactions.

Solubility : It is slightly soluble in water but more soluble in alcohol and ether, which affects its bioavailability and pharmacokinetic properties.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Interaction : The compound interacts with several enzymes, notably poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair processes. Inhibition of PARP-1 can lead to increased cellular apoptosis in cancer cells .

- Cell Signaling Modulation : It influences cell signaling pathways by modulating gene expression and cellular metabolism. This modulation can inhibit the proliferation of certain tumor cell lines, indicating potential anticancer properties.

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Demonstrated selective cytotoxicity against multiple cancer cell lines, including breast, lung, and colon cancers. Its effectiveness varies with dosage; lower doses tend to exhibit beneficial effects while higher doses can be cytotoxic .

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : The compound's solubility profile suggests efficient absorption when administered via appropriate routes.

- Distribution : It tends to accumulate in organs such as the liver and kidneys, where it exerts its biological effects.

- Metabolism : Involves interactions with metabolic enzymes that regulate energy production and storage processes within cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Ethyl-4-methylthiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting thiourea derivatives with α-haloketones or α-haloesters in ethanol under reflux conditions. A common approach involves using 2-aminothiazole precursors with aldehydes or ketones in the presence of a mild acid catalyst (e.g., acetic acid) to form Schiff bases or substituted thiazoles .

- Key Considerations : Reaction time, temperature, and stoichiometric ratios critically affect yield. For instance, prolonged reflux (>7 hours) may improve cyclization but risk side reactions. Purification via recrystallization (ethanol or ethyl acetate) is recommended to enhance purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR confirm substituent positions and molecular symmetry.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and stereochemistry. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, offering high precision for bond lengths and angles .

- Data Example : A typical NMR spectrum for thiazole derivatives shows singlet peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm) .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial or anticancer assays?

- Methodology :

- In Vitro Assays : Test against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs). For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., thymidylate synthase for antimicrobial activity or topoisomerase II for anticancer effects) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or pharmacokinetic properties?

- Methodology :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the 4-position to improve lipophilicity and membrane permeability. For example, N-aryl substitutions (e.g., quinolinyl groups) in thiazol-2-amines have shown enhanced antitumor activity .

- Prodrug Design : Modify the amine group with hydrolyzable moieties (e.g., acetyl) to improve solubility and reduce toxicity .

- Data Example :

| Substituent (R-group) | IC (μM) against MCF-7 | LogP |

|---|---|---|

| -H (parent compound) | 45.2 | 2.1 |

| -CF | 18.7 | 3.4 |

| -OCH | 32.5 | 2.6 |

| Source: Adapted from antitumor studies of analogous thiazol-2-amines . |

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for thiazole derivatives?

- Methodology :

- Comparative SAR Analysis : Systematically vary substituents and correlate changes with bioactivity. For instance, bulky tert-butyl groups at the 4-position may sterically hinder target binding despite improving lipophilicity .

- Multivariate Statistics : Apply QSAR models to identify dominant physicochemical parameters (e.g., Hammett σ constants, molar refractivity) driving activity .

Q. How can crystallographic data and computational modeling optimize the drug design of this compound derivatives?

- Methodology :

- High-Resolution Crystallography : Use SHELX programs to determine precise bond angles and torsion angles, guiding steric optimization. For example, a 71.5° dihedral angle between thiazole and aryl rings may indicate optimal π-π stacking with DNA .

- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess stability of ligand-target complexes over nanosecond timescales .

Q. What experimental approaches address solubility-bioactivity trade-offs in thiazole-based compounds?

- Methodology :

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability in aqueous assays.

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability without altering intrinsic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.